molecular formula C23H20N2O6 B2899069 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851410-97-4

3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2899069
CAS No.: 851410-97-4
M. Wt: 420.421
InChI Key: BLBOPSGPEDYIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a common pharmacophore in medicinal chemistry, and a chromenopyridinyl moiety, which contributes to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Chromenopyridinyl Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[4,3-b]pyridine structure.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable trimethoxybenzoyl chloride reacts with the chromenopyridinyl amine.

    Final Coupling: The final step involves coupling the intermediate with 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenopyridinyl moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has shown promise in several areas:

    Anti-cancer: It has been investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes and pathways.

    Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

    Antimicrobial: It has shown activity against various bacterial and fungal pathogens.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the chromenopyridinyl moiety.

    N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide: Lacks the trimethoxyphenyl group.

Uniqueness

The combination of the trimethoxyphenyl and chromenopyridinyl groups in 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide provides a unique structural framework that enhances its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-12-9-18(24-20-14-7-5-6-8-15(14)31-23(27)19(12)20)25-22(26)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-11H,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBOPSGPEDYIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.